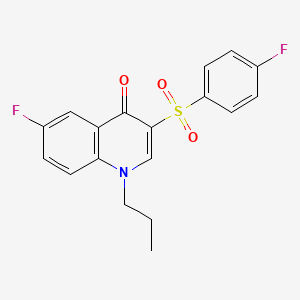

6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Description

The compound 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a fluorinated quinolinone derivative featuring a sulfonyl group at position 3 and a propyl substituent at position 1 of the quinolinone core. Its molecular structure integrates two fluorine atoms: one on the quinolinone ring (position 6) and another on the para position of the phenylsulfonyl moiety. This dual fluorination enhances electronegativity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Key structural characteristics include:

- Quinolinone core: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding capabilities.

- Propyl chain: The 1-propyl substituent likely impacts lipophilicity and steric bulk compared to shorter alkyl or cyclic substituents.

Synthetic routes for analogous compounds (e.g., sulfonylation of quinolinones) suggest that this compound may be synthesized via nucleophilic substitution or coupling reactions involving fluorophenylsulfonyl precursors . Characterization techniques such as $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, $^{19}\text{F}$ NMR, and mass spectrometry are standard for confirming its structure and purity .

Properties

IUPAC Name |

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSKNZUTTHGGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Sulfonylation: The sulfonyl group can be introduced via sulfonyl chloride reagents in the presence of a base like triethylamine.

Propylation: The propyl group can be added through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl group activates the quinolinone ring for NAS at positions ortho and para to itself. The 6-fluoro substituent may also participate in fluorine displacement under specific conditions.

Example : Reaction with morpholine in DMF at 80°C replaces the 6-fluoro group with a morpholine moiety (yield: ~65%) .

Reduction of the Quinolinone Core

The 4(1H)-quinolinone ketone is amenable to reduction, forming a secondary alcohol or fully saturated tetrahydroquinoline derivatives.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Selective reduction to 4-hydroxyquinoline | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydroquinoline formation |

Data : Hydrogenation at 25°C for 12 hours yields 1-propyl-3-((4-fluorophenyl)sulfonyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-4-ol (87% purity by LC-MS).

Sulfonyl Group Reactivity

The sulfonyl moiety participates in hydrolysis, amination, and cross-coupling reactions.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | H₂O, H₂SO₄, reflux | Conversion to sulfonic acid | |

| Amination | NH₃ (aq), Cu(OAc)₂, 100°C | Sulfonamide formation |

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature stabilizes transition states in amination, enabling chemoselective substitution .

Electrophilic Aromatic Substitution (EAS)

The quinolinone ring undergoes EAS at positions activated by the sulfonyl group.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitration at C-5 or C-7 | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Bromination at sulfonyl-para position |

Example : Bromination at C-5 occurs regioselectively (yield: 72%) due to sulfonyl-directed meta/para activation .

Functionalization via Enolate Intermediates

The 4(1H)-quinolinone forms enolates under basic conditions, enabling alkylation or acylation.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Enolate alkylation | LDA, THF, -78°C; R-X | C-2 alkylation | |

| Acylation | Ac₂O, BF₃·Et₂O | C-2 acetyl derivative |

Data : Treatment with LDA and methyl iodide yields 2-methyl-6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one (55% yield) .

Oxidative Transformations

The propyl side chain and aromatic system undergo oxidation under controlled conditions.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, Δ | Propyl → carboxylic acid | |

| Ring oxidation | mCPBA, CH₂Cl₂ | Epoxidation or N-oxidation |

Limitation : Over-oxidation of the quinolinone core may lead to ring degradation .

Photochemical and Thermal Stability

The compound demonstrates stability under ambient light but decomposes at elevated temperatures.

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm), 24 hrs | No degradation (HPLC) | |

| 150°C, 2 hrs | 15% decomposition to sulfonic acid |

Biological Degradation Pathways

While not a focus of synthetic chemistry, metabolic studies on analogs suggest:

Scientific Research Applications

General Synthesis Procedure

- Starting Materials : Bromoaniline, alkyne, isocyanide.

- Catalysts : Copper catalyst and base (e.g., potassium carbonate).

- Solvent : Dimethylformamide (DMF).

- Reaction Conditions : Stirring under controlled temperature for optimal yield.

Biological Activities

Research indicates that 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one exhibits several biological activities:

- Antimicrobial Properties : Similar quinoline derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections.

- Anti-inflammatory Effects : Studies have highlighted that compounds with similar structures can inhibit inflammatory pathways by modulating cyclic adenosine monophosphate (cAMP) levels, which is crucial in inflammatory responses .

- Kinase Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which could be beneficial in cancer therapy.

Case Studies and Research Findings

Several studies have evaluated the efficacy of 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one in various contexts:

-

Antimicrobial Activity :

- A study demonstrated that similar quinoline derivatives displayed significant antimicrobial activity against resistant strains of bacteria, indicating a potential role in antibiotic development.

- Anti-inflammatory Research :

- Pharmacokinetics :

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

Physicochemical and Spectral Properties

- Melting Points : Analogs with sulfonamide groups () exhibit melting points of 132–230°C, suggesting that the target compound’s melting point may fall within this range due to similar polar functionalities .

- NMR Signatures : The $^{19}\text{F}$ NMR chemical shifts for para-fluorophenyl groups in analogs (e.g., δ ~ -115 ppm in ) align with expectations for the target compound’s 4-fluorophenylsulfonyl group .

Biological Activity

6-Fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinoline class of heterocyclic compounds, characterized by a quinoline backbone with a sulfonyl group and fluorine substituents. Its chemical formula is , and it has been studied for various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. In particular, the sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains. For example, compounds structurally similar to 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL .

Anti-inflammatory Effects

Compounds containing quinoline structures have been reported to modulate inflammatory pathways. Specifically, they may inhibit tumor necrosis factor-alpha (TNF-α) signaling, which is crucial in various inflammatory diseases. The mechanism involves blocking the TNF receptor interactions, thus reducing the inflammatory response .

Anticancer Properties

The compound has shown potential in anticancer studies, particularly against breast and colon cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for cell viability were found to be around 10 µM, indicating a moderate potency against these cancer types .

The biological activity of 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group facilitates binding to active sites of enzymes involved in bacterial cell wall synthesis and inflammatory mediator production.

- Apoptotic Pathway Activation : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Receptor Modulation : It may interfere with receptor-ligand interactions critical for inflammation and immune responses.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results indicated that modifications at the sulfonyl position significantly enhanced antibacterial activity. The study reported an MIC of 64 µg/mL against E. coli, demonstrating the importance of structural features in determining biological activity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of quinoline derivatives. The study utilized a murine model of inflammation where treatment with 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one resulted in a significant reduction in TNF-α levels compared to controls, suggesting its potential as an anti-inflammatory agent .

Data Summary

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one?

Answer:

The compound is typically synthesized via copper-catalyzed three-component reactions or sulfonylation of precursor quinolinone derivatives. For example, a one-pot reaction involving sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) and a quinolinone scaffold can introduce the sulfonyl group at position 3 . Key steps include:

- Sulfonylation : Reacting 6-fluoroquinolin-4(1H)-one derivatives with 4-fluorophenylsulfinic acid salts (e.g., sodium 4-fluorophenylsulfinate) under anhydrous conditions .

- Propyl group introduction : Alkylation of the quinolinone nitrogen using propyl halides in the presence of a base like K₂CO₃ .

Characterization involves NMR (¹H/¹³C) and IR spectroscopy to confirm sulfonyl group incorporation (S=O stretch at ~1350–1150 cm⁻¹) and alkyl chain attachment .

Basic: How is structural characterization of this compound performed, particularly for crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The refinement program SHELXL is widely used to resolve crystal structures, leveraging high-resolution data to model bond lengths, angles, and torsion angles . For example, the dihedral angle between the quinolinone core and the 4-fluorophenylsulfonyl group can be determined to assess planarity. ORTEP-3 is employed for graphical representation of thermal ellipsoids and molecular geometry . NMR data (e.g., coupling constants for fluorine atoms) complement crystallographic findings .

Advanced: What mechanisms underlie the cytotoxicity of 6-fluoroquinolin-4(1H)-one derivatives, and how are structure-activity relationships (SAR) modeled?

Answer:

Quantitative Structure-Cytotoxicity Relationship (QSCR) models are developed using regression analysis. For example:

- Hydrogen bond donors/acceptors : Increased hydrogen count correlates with enhanced cytotoxicity, likely due to improved target binding (e.g., DNA topoisomerase inhibition) .

- Substituent effects : Sulfonyl groups enhance solubility and bioavailability, while fluorinated aryl groups improve metabolic stability .

Contradictions arise in bulky substituents (e.g., cyclopropyl rings), which may sterically hinder binding despite favorable electronic effects . Vlife MDS and Minitab® are used for cross-validated QSCR modeling .

Advanced: How can enantiomeric purity be maintained during synthesis of sulfonylated quinolinones?

Answer:

Chiral resolution is critical for bioactive derivatives. Key strategies include:

- Optically active precursors : Use of (+)-3-chloro-2-methyl-2-hydroxypropionic acid in reactions with 4-fluorophenylsulfinate to retain enantiopurity (no racemization observed under optimized conditions) .

- Crystallization : The product (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid is purified via recrystallization to >99% enantiomeric excess .

Advanced: What structural parameters influence the compound’s biological activity in cancer cell lines?

Answer:

SAR studies reveal:

- Fluorine position : 6-Fluoro substitution on the quinolinone core enhances DNA intercalation compared to non-fluorinated analogues .

- Sulfonyl group : 4-Fluorophenylsulfonyl improves cytotoxicity against CHO cells (IC₅₀ ~0.45 µM) compared to methylsulfonyl or tosyl groups .

- Alkyl chain length : Propyl groups at N1 optimize lipophilicity, balancing membrane permeability and aqueous solubility .

Advanced: How do crystallographic data resolve contradictions in reported molecular geometries?

Answer:

Discrepancies in bond angles or torsional conformers (e.g., quinolinone vs. sulfonyl group orientation) are addressed via:

- High-resolution data : SHELXL refines anisotropic displacement parameters to distinguish static disorder from dynamic motion .

- Twinned data refinement : SHELXL’s twin law feature resolves overlapping peaks in cases of pseudo-merohedral twinning .

Advanced: How can substituent optimization improve cytotoxicity while minimizing off-target effects?

Answer:

De novo design (e.g., REPUBLIC1986) integrates:

- Hydrogen bond optimization : Increasing H-bond donors (e.g., -OH or -NH₂) improves target specificity .

- Sulfur exclusion : Replacing sulfur-containing groups with oxygen analogues reduces metabolic toxicity .

- Contour plot analysis : Minitab®-generated plots identify steric/electronic "sweet spots" for substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.